molecular formula C14H16N2O2 B14322699 5-(2,5-Dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 110225-42-8

5-(2,5-Dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14322699
CAS No.: 110225-42-8
M. Wt: 244.29 g/mol
InChI Key: OECZJLAVMLXMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzaldehyde with urea and acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination; nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: A simpler pyrimidine derivative with two methyl groups at positions 2 and 4.

    5-Phenyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: A similar compound with a phenyl group instead of a dimethylphenyl group.

    2,5-Dimethylphenylpyrimidine: A compound with a dimethylphenyl group attached to a pyrimidine ring.

Uniqueness

5-(2,5-Dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the specific substitution pattern on the pyrimidine ring, which can impart distinct chemical and biological properties. The presence of both dimethyl and dimethylphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

110225-42-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C14H16N2O2/c1-9-5-6-10(2)11(7-9)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3

InChI Key

OECZJLAVMLXMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.